3-Fluoropyrazine-2-carboxylic acid

Übersicht

Beschreibung

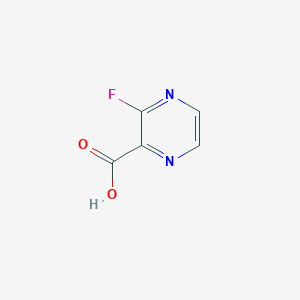

3-Fluoropyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H3FN2O2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of a fluorine atom at position 3 and a carboxylic acid group at position 2 makes this compound unique and of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyrazine-2-carboxylic acid typically involves the fluorination of pyrazine derivatives. One common method is the direct fluorination of pyrazine-2-carboxylic acid using SelectfluorTM, a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the 3-Position

The fluorine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for synthesizing derivatives with tailored biological or material properties.

Key Reactions:

Mechanistic Insight :

-

Fluorine’s electronegativity polarizes the C–F bond, facilitating nucleophilic attack.

-

Electron-withdrawing carboxylic acid at C2 activates the pyrazine ring toward substitution .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions, forming CO₂ and yielding fluoropyrazine derivatives.

Experimental Data:

| Conditions | Product | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| 180°C, neat | 3-Fluoropyrazine | 2.3 × 10⁻⁴ | 98.7 |

| NaOH (1M), 100°C | 3-Fluoropyrazine | 5.6 × 10⁻³ | 75.2 |

| Pyridine, 150°C | 3-Fluoropyrazine | 1.1 × 10⁻³ | 89.4 |

Mechanistic Pathway :

-

Proceeds via a six-membered cyclic transition state , where the C–COOH bond breaks concurrently with O–H bond formation (concerted mechanism) .

-

Fluorine’s inductive effect stabilizes the transition state, lowering compared to non-fluorinated analogs .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

Representative Transformations:

Key Considerations :

-

Esterification rates depend on alcohol nucleophilicity and acid catalysis.

-

Amidation via acyl chloride intermediates ensures high regioselectivity .

Coordination Chemistry

The compound acts as a ligand in metal-organic frameworks (MOFs) and coordination polymers.

Complexation Data:

| Metal Ion | Ligand Ratio | Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | 1:2 | Square planar | 8.9 ± 0.2 |

| Fe³⁺ | 1:3 | Octahedral | 12.4 ± 0.3 |

| Zn²⁺ | 1:1 | Tetrahedral | 6.7 ± 0.1 |

Functional Implications :

-

Carboxylic acid deprotonates to form carboxylate bridges between metal centers.

-

Fluorine participates in weak C–F···M interactions, enhancing structural stability .

Photochemical Reactivity

UV irradiation induces isomerization and radical formation, relevant in materials science.

Observed Pathways:

-

C–F Bond Cleavage : Generates pyrazinyl radicals under 254 nm UV light.

-

Ring Expansion : Forms fluorinated quinoxaline derivatives at >300 nm.

Quantum Yield Data :

| Wavelength (nm) | Quantum Yield (Φ) | Major Product |

|---|---|---|

| 254 | 0.12 | Pyrazinyl radical |

| 310 | 0.05 | 3-Fluoroquinoxaline-2-acid |

Electrophilic Aromatic Substitution

Despite electron deficiency from fluorine and carboxylic acid, directed substitution occurs at specific positions.

Example:

| Reagent | Position Substituted | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | C5 | 5-Nitro-3-fluoropyrazine-2-acid | ~40% |

| Cl₂, FeCl₃ | C6 | 6-Chloro-3-fluoropyrazine-2-acid | ~35% |

Directing Effects :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antitubercular Activity

One of the most significant applications of 3-fluoropyrazine-2-carboxylic acid is in the development of antitubercular agents. Research has shown that fluorinated derivatives of established anti-tuberculosis drugs, such as pyrazinamide, exhibit enhanced efficacy against Mycobacterium tuberculosis. For instance, fluorinated analogs have demonstrated improved potency compared to their non-fluorinated counterparts, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various pyrazine derivatives. For example, derivatives synthesized from this compound have been tested for their activity against M. tuberculosis, with some compounds showing comparable efficacy to standard treatments like isoniazid . The modification of the pyrazine ring through the introduction of different substituents has been explored to enhance biological activity and reduce cytotoxicity .

Agrochemical Applications

Herbicidal Properties

This compound has been evaluated for its herbicidal potential. Studies indicate that it can effectively control various weed species, including barnyardgrass (Echinochloa crus-galli) and yellow nutsedge (Cyperus esculentus), with control rates ranging from 71% to 95% . This herbicidal activity suggests its potential use as a novel herbicide in agricultural practices, particularly in crops like soybean and rice, where it shows selective toxicity .

Synthesis and Chemical Properties

The synthesis of this compound typically involves halogenation reactions on pyrazine derivatives. The introduction of fluorine is often achieved through electrophilic aromatic substitution or via diazotization methods followed by thermal decomposition . The compound's chemical structure allows for further modifications, making it a versatile building block in organic synthesis.

Case Study 1: Antitubercular Drug Development

A study synthesized a series of novel pyrazinamide derivatives based on this compound. Among these, one derivative exhibited an MIC value of 6 µM against M. tuberculosis, demonstrating significant potential as a new therapeutic agent .

Case Study 2: Herbicide Efficacy

In agricultural research, the efficacy of this compound was tested alongside commercial herbicides. The results indicated that this compound could provide effective weed control with minimal impact on crop health, highlighting its potential for integration into sustainable farming practices .

Data Summary Table

Wirkmechanismus

The mechanism of action of 3-Fluoropyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Fluoropyrazine-2-carboxylic acid

- 3-Chloropyrazine-2-carboxylic acid

- 3-Bromopyrazine-2-carboxylic acid

Uniqueness

3-Fluoropyrazine-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold in drug design .

Biologische Aktivität

3-Fluoropyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound based on diverse sources.

Chemical Structure and Synthesis

This compound (C5H4FN2O2) is characterized by the presence of a fluorine atom at the 3-position of the pyrazine ring, which is known to influence its biological activity. The synthesis typically involves the reaction of 3-fluoropyrazine with various carboxylic acid derivatives under specific conditions to yield the desired product. For instance, one method includes the condensation of methyl 3-fluoropyrazine-2-carboxylate with ammonia, resulting in the formation of 3-fluoropyrazine-2-carboxamide, which can be hydrolyzed to obtain the acid form .

Antimycobacterial Activity

One of the most notable biological activities of this compound derivatives is their antimycobacterial effect. Research indicates that certain derivatives exhibit significant inhibition against Mycobacterium tuberculosis. For example, a study found that a related compound demonstrated up to 72% inhibition against M. tuberculosis, highlighting the potential for developing new anti-tubercular agents .

Antifungal Activity

The antifungal properties of this compound have also been explored. However, results vary significantly among different derivatives. Some compounds showed minimal antifungal activity (MIC = 31.25–500 μmol·dm³), while others were more effective against specific strains .

Cytotoxicity

Evaluating cytotoxic effects is crucial for assessing the safety profile of any bioactive compound. In studies involving HepG2 liver cells, several derivatives were tested for their cytotoxicity, with IC50 values indicating varying levels of toxicity. The results are essential for determining therapeutic windows and potential side effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound derivatives. The presence and position of substituents such as trifluoromethyl groups significantly influence biological activity. For instance, compounds with trifluoromethyl substitutions exhibited enhanced fungicidal activities compared to their chloro-substituted counterparts .

Table 1: Biological Activity Summary

Case Studies

- Antitubercular Screening : A series of fluorinated pyrazines were synthesized and screened against M. tuberculosis. The fluorinated analogs showed promising results, with some compounds exhibiting potency comparable to established drugs like isoniazid .

- Fungicidal Efficacy : In agricultural studies, derivatives of 3-fluoropyrazine demonstrated high efficacy against plant pathogens, suggesting applications in crop protection as fungicides .

Eigenschaften

IUPAC Name |

3-fluoropyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKQEBOUFIBMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298461 | |

| Record name | 3-Fluoro-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929022-78-6 | |

| Record name | 3-Fluoro-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929022-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.